molecular formula C12H19NO2S B5062863 N-(1-methylbutyl)-1-phenylmethanesulfonamide

N-(1-methylbutyl)-1-phenylmethanesulfonamide

Cat. No. B5062863
M. Wt: 241.35 g/mol
InChI Key: CHJFBHIECXPTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)-1-phenylmethanesulfonamide, also known as NBPhMS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of N-(1-methylbutyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of blood glucose levels, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-methylbutyl)-1-phenylmethanesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase activity, making it a valuable tool for studying the role of this enzyme in cellular function and disease. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and study participants.

Future Directions

There are a number of potential future directions for research on N-(1-methylbutyl)-1-phenylmethanesulfonamide, including studies on its potential use in the treatment of cancer and diabetes. This compound may also be useful in the development of new drugs and therapies for a variety of other diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(1-methylbutyl)-1-phenylmethanesulfonamide and its effects on cellular function and metabolism.

Synthesis Methods

The synthesis of N-(1-methylbutyl)-1-phenylmethanesulfonamide is typically carried out using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of benzaldehyde with N-methylbutylamine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine, which is then treated with methanesulfonyl chloride to produce N-(1-methylbutyl)-1-phenylmethanesulfonamide.

Scientific Research Applications

N-(1-methylbutyl)-1-phenylmethanesulfonamide has been used in a variety of scientific research applications, including studies on the effects of sulfonamide derivatives on cellular function and metabolism. This compound has also been used as a tool to study the role of sulfonamides in the treatment of certain diseases, such as cancer and diabetes.

properties

IUPAC Name

N-pentan-2-yl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-7-11(2)13-16(14,15)10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJFBHIECXPTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pentan-2-yl)-1-phenylmethanesulfonamide

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